Cas no 320580-88-9 (tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate)
tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (2-(isopropylamino)ethyl)carbamate
- Carbamic acid,N-[2-[(1-methylethyl)amino]ethyl]-, 1,1-dimethylethyl ester
- tert-butyl 2-(isopropylamino)ethylcarbamate
- tert-butyl N-[2-(propan-2-ylamino)ethyl]carbamate
- N1-tert-butoxycarbonyl-N2-iso-propyl-1,2-ethanediamine
- N-[2-[(1-methylethyl)amino]ethyl]carbamic acid tert-butyl ester
- tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate
- CS-0309306
- (2-isopropylamino-ethyl)-carbamic acid tert-butyl ester
- DTXSID10587756
- tert-Butyl(2-(isopropylamino)ethyl)carbamate
- FT-0749222
- Carbamic acid, [2-[(1-methylethyl)amino]ethyl]-, 1,1-dimethylethyl ester (9CI)
- Carbamic acid, [2-[(1-methylethyl)amino]ethyl]-, 1,1-dimethylethyl ester
- SCHEMBL1319912
- tert-Butyl {2-[(propan-2-yl)amino]ethyl}carbamate
- MFCD12828782
- AS-73603
- AKOS015899897
- KQKFEZDHBCMHMF-UHFFFAOYSA-N
- A821108
- EN300-1726425
- TERT-BUTYL N-[2-(ISOPROPYLAMINO)ETHYL]CARBAMATE
- 320580-88-9
- F12038
- VMA58088
-
- MDL: MFCD12828782
- Inchi: 1S/C10H22N2O2/c1-8(2)11-6-7-12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13)
- InChI Key: KQKFEZDHBCMHMF-UHFFFAOYSA-N
- SMILES: O(C(NCCNC(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 202.16800
- Monoisotopic Mass: 202.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 7
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 50.4Ų
Experimental Properties
- Density: 0.940
- Boiling Point: 289 ºC
- Flash Point: 129 ºC
- PSA: 50.36000
- LogP: 2.29090
tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T859072-1g |
Tert-Butyl 2-(Isopropylamino)Ethylcarbamate |
320580-88-9 | ≥98% | 1g |
¥667.80 | 2022-08-31 | |
| Chemenu | CM328660-1g |
tert-butyl N-[2-(propan-2-ylamino)ethyl]carbamate |
320580-88-9 | 95%+ | 1g |
$122 | 2021-08-18 | |
| Chemenu | CM328660-2g |
tert-butyl N-[2-(propan-2-ylamino)ethyl]carbamate |
320580-88-9 | 95% | 2g |
$44 | 2022-06-11 | |
| eNovation Chemicals LLC | D285657-1g |
tert-Butyl (2-(isopropylamino)ethyl)carbamate |
320580-88-9 | 97% | 1g |
$221 | 2024-05-23 | |
| eNovation Chemicals LLC | D285657-5g |
tert-Butyl (2-(isopropylamino)ethyl)carbamate |
320580-88-9 | 97% | 5g |
$772 | 2024-05-23 | |
| abcr | AB460959-1 g |
tert-Butyl 2-(isopropylamino)ethylcarbamate; . |
320580-88-9 | 1g |
€341.50 | 2023-07-18 | ||
| abcr | AB460959-5 g |
tert-Butyl 2-(isopropylamino)ethylcarbamate; . |
320580-88-9 | 5g |
€784.00 | 2023-07-18 | ||
| Apollo Scientific | OR321462-500mg |
tert-Butyl (2-(isopropylamino)ethyl)carbamate |
320580-88-9 | 97% | 500mg |
£500.00 | 2023-08-31 | |
| Apollo Scientific | OR321462-1g |
tert-Butyl (2-(isopropylamino)ethyl)carbamate |
320580-88-9 | 98+% | 1g |
£108.00 | 2025-02-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0161-100MG |
tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate |
320580-88-9 | 95% | 100MG |
¥ 184.00 | 2023-04-13 |
tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate Suppliers
tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate
Professional Introduction to Compound with CAS No 320580-88-9 and Product Name: Tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate
The compound with the CAS number 320580-88-9 and the product name Tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and biochemical studies. The molecular structure of this compound incorporates a tert-butyl group, which is known for its steric hindrance effects, and an N-{2-[(propan-2-yl)amino]ethyl}carbamate moiety, which contributes to its reactivity and versatility in synthetic chemistry.
Recent research has highlighted the importance of carbamate derivatives in medicinal chemistry. Carbamates are widely recognized for their role as intermediates in the synthesis of various pharmaceuticals, including herbicides, fungicides, and even some therapeutic agents. The presence of the propan-2-yl amino group in the molecular structure of this compound suggests potential interactions with biological targets, making it a valuable candidate for further investigation in drug discovery. Studies have demonstrated that such modifications can enhance the bioavailability and binding affinity of molecules, which is crucial for developing effective treatments.
In the context of current scientific advancements, the compound Tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate has been explored for its potential role in modulating enzymatic activities. The tert-butyl group, while providing steric bulk, can influence the conformational flexibility of the molecule, thereby affecting its interaction with enzymes. This property is particularly relevant in the design of enzyme inhibitors, where precise spatial orientation is critical for efficacy. Moreover, the carbamate functionality is known to participate in hydrogen bonding interactions, which can be leveraged to improve binding affinity to biological targets.
One of the most compelling aspects of this compound is its potential application in the development of novel agrochemicals. The structural features of Tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate make it a promising candidate for use as a precursor in synthesizing compounds that exhibit herbicidal or fungicidal properties. Current research in agrochemicals is increasingly focused on developing environmentally friendly and sustainable alternatives to traditional pesticides. The unique chemical profile of this compound aligns well with these goals, as it offers a balance between efficacy and environmental safety.
Additionally, the compound has shown promise in preliminary studies related to its role as a chiral auxiliary in asymmetric synthesis. Chiral molecules are essential in pharmaceuticals because they often exist as enantiomers with distinct biological activities. The tert-butyl group can serve as an effective chiral center or handle during synthetic processes, facilitating the production of enantiomerically pure compounds. This capability is particularly valuable in drug development, where the pharmacological activity of a molecule can be significantly influenced by its stereochemistry.
The synthesis of Tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate involves multi-step organic reactions that highlight its complexity and synthetic utility. The process typically begins with the formation of an intermediate carbamate ester followed by functionalization with an amine derivative containing a propan-2-yl group. This synthetic route underscores the versatility of carbamate chemistry and demonstrates how structural modifications can lead to novel compounds with tailored properties.
In conclusion, the compound with CAS number 320580-88-9 and product name Tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate represents a significant contribution to chemical and pharmaceutical research. Its unique structural features make it a valuable tool for various applications, including drug development, agrochemical synthesis, and asymmetric catalysis. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing both academic and industrial chemistry.
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